![molecular formula C15H16FN3O B5688198 N'-(4-fluorophenyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]urea](/img/structure/B5688198.png)

N'-(4-fluorophenyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

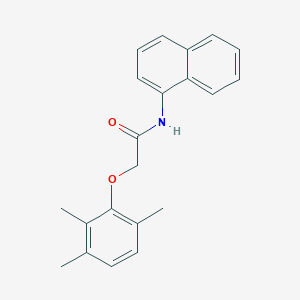

Beschreibung

Synthesis Analysis

Urea derivatives, including N'-(4-fluorophenyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]urea, can be synthesized through various methods, such as the Lossen rearrangement which demonstrates a racemization-free synthesis of hydroxamic acids and ureas from carboxylic acids. This method allows for good yields under milder reaction conditions and is considered environmentally friendly due to the possibility of byproduct recycling (Thalluri, Manne, Dev, & Mandal, 2014).

Molecular Structure Analysis

Studies on the molecular structure of urea derivatives focus on their intramolecular hydrogen bonding and the effect of substituents on complexation. For instance, N-(pyridin-2-yl),N'-substituted ureas have been analyzed for their association with counterparts through hydrogen bonding, revealing insights into the classical substituent effect on association (Ośmiałowski et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving urea derivatives can be influenced by the presence of metal ions, as demonstrated in studies of Cu(II)-ion-catalyzed solvolysis of N,N-bis(2-picolyl)ureas. These reactions underline the role of metal ions in facilitating urea cleavage through nucleophilic addition, highlighting the intricate balance between molecular structure and reactivity (Belzile, Neverov, & Brown, 2014).

Physical Properties Analysis

The physical properties of urea derivatives, such as solubility and crystallinity, can be characterized through spectroscopic and crystallographic studies. For example, the crystal structure of certain N-phenyl-N'-(4-pyridyl)urea derivatives has been elucidated to understand their supramolecular aggregation, which is crucial for applications in material science and pharmaceutical formulations (Suresh et al., 2007).

Eigenschaften

IUPAC Name |

3-(4-fluorophenyl)-1-methyl-1-(2-pyridin-2-ylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O/c1-19(11-9-13-4-2-3-10-17-13)15(20)18-14-7-5-12(16)6-8-14/h2-8,10H,9,11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDHEFABWNETLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC=CC=N1)C(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)-1-methyl-1-[2-(pyridin-2-yl)ethyl]urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5688126.png)

![7-(cyclopropylmethyl)-2-[(2-phenyl-1,3-thiazol-5-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5688134.png)

![3-cyclopropyl-1-(2,4-dichlorophenyl)-5-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5688160.png)

![(3R*,4R*)-1-[(2-chloro-4-fluorophenyl)acetyl]-3-cyclopropyl-4-methyl-3-pyrrolidinol](/img/structure/B5688165.png)

![1-(4-{2-oxo-2-[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]ethyl}-2-thienyl)ethanone](/img/structure/B5688171.png)

![N-[(1S)-1-benzyl-2-methoxyethyl]-1-(cyclopentylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5688179.png)

![2-{2-[2-(2-methoxyethyl)piperidin-1-yl]-2-oxoethyl}-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5688182.png)

![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-4-piperidin-3-ylbenzamide](/img/structure/B5688214.png)

![7-(benzylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5688220.png)

![(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)(4-methylphenyl)methanone](/img/structure/B5688222.png)

![[(3aS*,10aS*)-2-[(5-methylpyrazin-2-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5688231.png)